molecular formula C23H31O3P B2914289 (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1338454-38-8

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No. B2914289
CAS RN: 1338454-38-8
M. Wt: 386.472
InChI Key: JPJPMJVRCYAVEU-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butyl group, a diisopropoxyphenyl group, and a benzo[d][1,3]oxaphosphole group. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The diisopropoxyphenyl group is a type of aryl ether, which are commonly used as protecting groups in organic synthesis. The benzo[d][1,3]oxaphosphole group is a type of heterocyclic compound, which are often found in many important natural products and pharmaceuticals.


Molecular Structure Analysis

The tert-butyl group is a bulky group that can influence the stereochemistry of the compound . The diisopropoxyphenyl group could potentially participate in π-π interactions due to the aromatic ring. The benzo[d][1,3]oxaphosphole group is a heterocycle, which can have interesting electronic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present and their interactions. For example, the presence of the tert-butyl group could potentially increase the hydrophobicity of the compound .

Scientific Research Applications

Chemical Reactions and Mechanisms

The chemical reactivity and transformation mechanisms involving compounds structurally related to (R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole have been a subject of study in scientific research. For instance, Mironov et al. (2001) explored the ipso-substitution reactions of a similar phosphole compound, yielding insights into the reaction pathways and structural outcomes through NMR and X-ray diffraction analysis (Mironov et al., 2001).

Catalysis and Ligand Design

The development of chiral phosphine ligands for asymmetric catalysis is another significant area of research. Imamoto et al. (2012) synthesized rigid P-chiral phosphine ligands, demonstrating their efficacy in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, contributing to the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Antioxidant Properties and Stability

The study of antioxidant properties and stability of related compounds, such as 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), has been explored by Watanabe et al. (2000). This research aimed to understand the dynamics of action of BO-653 as a novel antioxidant for inhibiting lipid peroxidation in vivo, emphasizing the impact of substituents and side chains on the stability and reactivity of derived radicals (Watanabe et al., 2000).

Synthesis and Application of Ligands

Tang et al. (2010) developed a series of novel chiral 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole ligands. These ligands exhibited high enantioselectivities and reactivities in rhodium-catalyzed asymmetric hydrogenation, highlighting their potential as catalysts in the production of enantiomerically pure compounds (Tang et al., 2010).

Synthesis Techniques and Novel Compounds

Research has also focused on the synthesis techniques and the exploration of novel compounds. For example, studies on the synthesis of benzoxaphospholes and benzobisoxaphospholes displaying blue fluorescence, as conducted by Washington et al. (2010), provide insights into the potential applications of these materials in electronic and photoluminescent devices (Washington et al., 2010).

properties

IUPAC Name

(3R)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJPMJVRCYAVEU-MHZLTWQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@@]3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.